molecular formula C7H10Cl2F2N2 B11718114 (2,4-Difluorobenzyl)hydrazine dihydrochloride

(2,4-Difluorobenzyl)hydrazine dihydrochloride

Katalognummer: B11718114
Molekulargewicht: 231.07 g/mol
InChI-Schlüssel: PZVWKNCWGMZCBI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2,4-Difluorobenzyl)hydrazine dihydrochloride is a chemical compound with the molecular formula C7H10Cl2F2N2. It is a derivative of hydrazine, where the hydrazine group is bonded to a 2,4-difluorobenzyl group. This compound is often used in various chemical and pharmaceutical research applications due to its unique properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Difluorobenzyl)hydrazine dihydrochloride typically involves the reaction of 2,4-difluorobenzyl chloride with hydrazine hydrate. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at a controlled temperature to ensure the desired product is obtained. The resulting product is then purified and converted to its dihydrochloride salt form .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of bulk chemicals and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions

(2,4-Difluorobenzyl)hydrazine dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while substitution reactions can produce various substituted benzyl derivatives .

Wissenschaftliche Forschungsanwendungen

(2,4-Difluorobenzyl)hydrazine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of (2,4-Difluorobenzyl)hydrazine dihydrochloride involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with various biomolecules, leading to alterations in their function. The 2,4-difluorobenzyl group enhances the compound’s stability and reactivity, making it a valuable tool in chemical biology and medicinal chemistry .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (2,4-Difluorobenzyl)hydrazine hydrochloride
  • (2,4-Difluorophenyl)hydrazine hydrochloride
  • (2,4-Difluorobenzyl)amine hydrochloride

Uniqueness

(2,4-Difluorobenzyl)hydrazine dihydrochloride is unique due to its specific substitution pattern on the benzyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where other similar compounds may not be as effective .

Eigenschaften

Molekularformel

C7H10Cl2F2N2

Molekulargewicht

231.07 g/mol

IUPAC-Name

(2,4-difluorophenyl)methylhydrazine;dihydrochloride

InChI

InChI=1S/C7H8F2N2.2ClH/c8-6-2-1-5(4-11-10)7(9)3-6;;/h1-3,11H,4,10H2;2*1H

InChI-Schlüssel

PZVWKNCWGMZCBI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1F)F)CNN.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.